5-bromo-2,3-dihydro-1H-indene
Overview
Description
The compound "5-bromo-2,3-dihydro-1H-indene" is not directly mentioned in the provided papers, but the papers discuss related brominated indene derivatives and their synthesis, properties, and applications. These compounds are of interest due to their potential photochromic, photomagnetic properties, and applications in creating bioactive agents with antibacterial and antifungal properties .
Synthesis Analysis
The synthesis of brominated indene derivatives is described in several papers. For instance, brominated bi-1H-indene diones were synthesized from their non-brominated precursors . Another paper details the formation of a bromo-indole derivative through a condensation reaction . Additionally, a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones via bromocyclization of 2-alkynylbenzoic acids is presented . These methods demonstrate the versatility of brominated indene compounds and their derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of these brominated compounds has been analyzed using various techniques. X-ray single crystal diffraction was used to determine the crystal structure of a brominated bi-1H-indene dione, revealing a defective tightness in molecular arrangement compared to its precursor . Similarly, the structure of a bromo-indole derivative was confirmed by X-ray single crystal diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis .
Chemical Reactions Analysis
The brominated indene derivatives are shown to participate in further chemical reactions. For example, the brominated bi-1H-indene diones exhibit photochromic and photomagnetic properties, indicating their potential use in material science applications . The bromo-indole derivative's structure allows for short intermolecular connections, which could be relevant in the design of new pharmaceuticals . Furthermore, the brominated isobenzofuran-1(3H)-ones can be further elaborated through palladium-catalyzed cross-coupling reactions or converted into other heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of bromine atoms. The photochromic and photomagnetic properties of brominated bi-1H-indene diones change significantly when hydrogen atoms are substituted by bromines . The thermal stability of the bromo-indole derivative is reported to be good up to 215°C . These properties are crucial for the potential application of these compounds in various fields, including material science and pharmaceuticals.
Scientific Research Applications
1. Retinoic Acid Receptor α Agonists
- Application Summary: Indene derivatives, including 5-bromo-2,3-dihydro-1H-indene, have been used in the design and synthesis of novel retinoic acid receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .
- Methods of Application: The compounds were synthesized and their use was demonstrated through receptor binding, cell proliferation, and cell differentiation assays .
- Results: One of the compounds, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .
2. Anti-cancer Agents
- Application Summary: 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which can be synthesized from 5-bromo-2,3-dihydro-1H-indene, have shown high anti-tumor activity .
- Methods of Application: The compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, and synthesized . Their antiproliferative activity was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFRXDFDVRHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295912 | |
Record name | 5-bromoindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dihydro-1H-indene | |
CAS RN |
6134-54-9 | |
Record name | 6134-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromoindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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